molecular formula C26H36O3 B14110822 Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate

Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate

Cat. No.: B14110822
M. Wt: 396.6 g/mol
InChI Key: UOACKFBJUYNSLK-FQFQRAIGSA-N
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Description

Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate is a synthetic estrogen compound. It is commonly used in various medical and scientific research applications due to its potent estrogenic activity. This compound is known for its ability to mimic the effects of natural estrogen hormones in the body, making it valuable in hormone replacement therapy and other medical treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate involves several steps. One common method starts with estradiol, a naturally occurring estrogen. The estradiol undergoes esterification with cyclopentanepropanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study estrogenic activity and hormone interactions.

    Biology: Employed in studies of cell signaling pathways and gene expression related to estrogen receptors.

    Medicine: Utilized in hormone replacement therapy for postmenopausal women and in the treatment of certain cancers.

    Industry: Applied in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to changes in gene expression and cellular responses. The compound mimics the effects of natural estrogens, promoting the growth and development of estrogen-responsive tissues.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The natural estrogen hormone from which Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate is derived.

    Estrone: Another natural estrogen with similar biological activity.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

This compound is unique due to its esterified form, which provides increased stability and a longer duration of action compared to natural estrogens. This makes it particularly useful in medical applications where sustained estrogenic activity is desired.

Properties

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

IUPAC Name

[(8R,9S,13S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate

InChI

InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3/t21-,22-,23+,24?,26+/m1/s1

InChI Key

UOACKFBJUYNSLK-FQFQRAIGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O

Origin of Product

United States

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